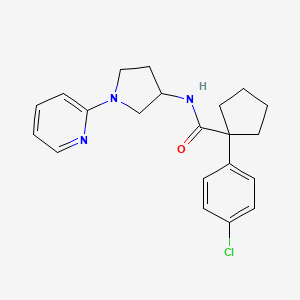

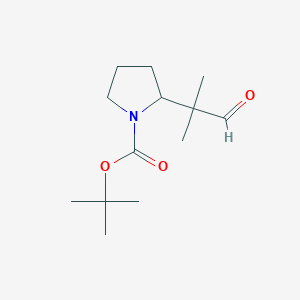

![molecular formula C22H18Cl2N2O2 B2357935 3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone CAS No. 478045-90-8](/img/structure/B2357935.png)

3-(2,4-dichlorobenzyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Molecular Structure Analysis

The compound contains a pyridinone group, which is a heterocyclic compound with a six-membered ring containing one nitrogen atom and one carbonyl group . It also contains a dichlorobenzyl group, which is a benzene ring substituted with two chlorine atoms and one methyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the indole group is known to undergo electrophilic substitution reactions .Scientific Research Applications

Analgesic and Anti-inflammatory Activities

- A study explored the analgesic and anti-inflammatory potential of related 2-methyl/ethyl-3-hydroxy-4(1H)-pyridinone compounds. These synthesized compounds showed higher analgesic activities than acetylsalicylic acid and certain compounds demonstrated significant anti-inflammatory activities (Aytemir, Uzbay, & Erol, 1999).

Structural Studies and Molecular Properties

- Research on 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone derivatives revealed insights into their structural properties and resonance forms, which are crucial for understanding their chemical behavior (Xiao, van der Helm, Goerlitz, Hider, & Dobbin, 1993).

- A study investigated the physical and structural aspects of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, which is relevant to understanding the characteristics of similar compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).

Allosteric Modulation of the Cannabinoid CB1 Receptor

- Research has been conducted on the allosteric modulation of the cannabinoid CB1 receptor by novel compounds, which could have implications for therapeutic applications (Price et al., 2005).

Antibacterial Activity

- The synthesis of 5-aryl-4-[hydroxy(4-chlorophenyl)methylene]-1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,3-diones and their antimicrobial activities have been explored (Gein, Kazantseva, Varkentin, Zamaraeva, Yankin, Beletskii, & Novikova, 2020).

Synthesis Techniques

- Studies on the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrate the versatility in synthesizing pyridinone derivatives (Mekheimer, Mohamed, & Sadek, 1997).

Photophysical Properties

- The photophysical behavior of 4-aza-indole derivatives in different solvents has been studied, indicating potential applications in bio-sensors and optoelectronic devices (Bozkurt & Doğan, 2018).

Potential in Alzheimer's Therapy

- N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been studied as agents for Alzheimer's therapy, highlighting their role in neurodegenerative disease treatment (Scott et al., 2011).

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets in a variety of ways, often resulting in diverse biological activities

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular level.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18Cl2N2O2/c23-16-6-5-14(19(24)12-16)11-18-21(27)8-10-26(22(18)28)9-7-15-13-25-20-4-2-1-3-17(15)20/h1-6,8,10,12-13,25,27H,7,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEZYJOQLSTPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCN3C=CC(=C(C3=O)CC4=C(C=C(C=C4)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

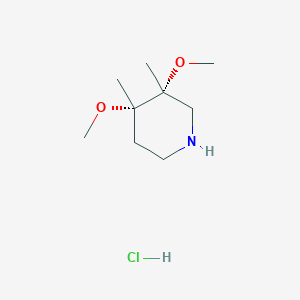

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-methoxyacetamide](/img/structure/B2357856.png)

![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)

![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)

![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)

![5-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)prop-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B2357869.png)

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)